molecular formula C13H10Cl2N2 B8719779 Bis(4-chlorophenyl)methylidenehydrazine CAS No. 5463-11-6

Bis(4-chlorophenyl)methylidenehydrazine

Cat. No.: B8719779
CAS No.: 5463-11-6
M. Wt: 265.13 g/mol
InChI Key: KROCYBBSWNXDIQ-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl)methylidenehydrazine is a hydrazine derivative featuring two 4-chlorophenyl groups attached to a methylidenehydrazine backbone. This compound is structurally characterized by a central hydrazine moiety (-NH-NH-) linked to aromatic chlorinated rings. The 4-chlorophenyl substituents enhance its electron-withdrawing properties and influence its chemical reactivity, making it a candidate for applications in medicinal chemistry and materials science .

Properties

CAS No.

5463-11-6

Molecular Formula

C13H10Cl2N2

Molecular Weight

265.13 g/mol

IUPAC Name

bis(4-chlorophenyl)methylidenehydrazine

InChI

InChI=1S/C13H10Cl2N2/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H,16H2

InChI Key

KROCYBBSWNXDIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=NN)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Chlorophenyl Groups

(a) 1,2-Bis(4-chlorophenyl)disulfide (Compound 1 in )
  • Structure : Two 4-chlorophenyl groups connected via a disulfide (-S-S-) bridge.
  • Key Differences : Unlike the hydrazine backbone in the target compound, this analogue uses a sulfur-sulfur linkage. This structural variation reduces polarity and increases hydrophobicity.
(b) N′-[(E)-(4-chlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide ()
  • Structure : Combines a 4-chlorobenzylidene hydrazine with a benzimidazole-thioacetamide group.
  • Key Differences : The benzimidazole moiety introduces heterocyclic aromaticity, enhancing π-π stacking interactions. This compound exhibits improved solubility in polar solvents compared to the target compound .
(c) (E)-1-(4-Chlorobenzylidene)-2-phenylhydrazine ()
  • Structure : Features a single 4-chlorophenyl group and a phenyl substituent on the hydrazine backbone.
  • Key Differences : The absence of a second chlorophenyl group reduces steric hindrance and electron-withdrawing effects, leading to lower thermal stability (m.p. 145°C vs. ~180°C for the target compound) .

Functional Group Variations

(a) 1,2-Bis(4-methoxybenzoyl)hydrazine ()
  • Structure : Replaces chlorophenyl groups with 4-methoxybenzoyl units.
  • Key Differences : Methoxy groups (-OCH₃) are electron-donating, increasing electron density on the aromatic rings. This alters reactivity in nucleophilic substitutions and reduces oxidative stability compared to chlorinated analogues .
(b) Bis(4-chlorophenyl) sulfone ()
  • Structure : Sulfone group (-SO₂-) bridges two 4-chlorophenyl rings.
  • Key Differences : The sulfone group imparts high thermal stability and rigidity. Used in thermoplastics and environmental persistence studies, contrasting with hydrazine derivatives’ applications in drug design .
(a) Pdcd4 Stabilizers ()
  • Compounds like 1,2-bis(4-chlorophenyl)disulfide and 4-chloro-N-(4-chlorophenyl)benzamide were identified as Pdcd4 stabilizers.
  • Comparison : Bis(4-chlorophenyl)methylidenehydrazine’s hydrazine backbone may offer unique binding modes for protein interactions, but its biological activity remains less explored compared to disulfide and benzamide analogues .
(b) Quantum Chemical Studies ()
  • Computational Data: Piperidine phenyl hydrazines with chlorophenyl groups (e.g., 3ECl, 3MCl) were analyzed using DFT. HOMO-LUMO Gaps: Ranged from 3.8–4.2 eV, indicating moderate reactivity. Dipole Moments: Higher polarity (µ = 5.2–6.1 D) compared to non-chlorinated analogues.
  • Implications: this compound likely exhibits similar electronic properties, suggesting utility in nonlinear optical materials .

Data Tables

Table 1: Structural and Physical Properties

Compound Functional Group Melting Point (°C) Solubility Key Application Reference
This compound Hydrazine, Cl-C₆H₄ ~180 Low in H₂O Medicinal chemistry
1,2-Bis(4-chlorophenyl)disulfide Disulfide, Cl-C₆H₄ 92–94 Moderate in DMSO Pdcd4 stabilization
Bis(4-chlorophenyl) sulfone Sulfone, Cl-C₆H₄ 148–150 Insoluble in H₂O Thermoplastics

Table 2: Computational Reactivity Descriptors (DFT)

Compound (from ) HOMO-LUMO Gap (eV) Dipole Moment (D) Global Hardness (η)
3ECl 4.1 5.8 2.05
3MCl 3.9 6.1 1.95
This compound* ~4.0 (estimated) ~5.5 (estimated) ~2.0 (estimated)

*Estimated based on structural similarity.

Preparation Methods

Condensation of 4,4'-Dichlorobenzophenone with Hydrazine Hydrate

The most widely reported method involves the condensation of 4,4'-dichlorobenzophenone with hydrazine hydrate under reflux conditions.

Procedure:

  • Reactants :

    • 4,4'-Dichlorobenzophenone (1.0 equiv)

    • Hydrazine hydrate (1.2–2.0 equiv)

    • Solvent: Ethanol or methanol (15–30 mL per gram of ketone)

  • Conditions :

    • Reflux at 80–100°C for 4–8 hours.

    • Reaction progress monitored via TLC (eluent: hexane/ethyl acetate).

  • Workup :

    • Cool the mixture to room temperature.

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize from chloroform or ethanol to obtain pure product.

Key Data:

ParameterValue
Yield65–85%
Melting Point245–248°C (decomposes)
Purity (HPLC)≥95%

Mechanism :
The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of 4,4'-dichlorobenzophenone, followed by dehydration to form the hydrazone.

Oxidative Cyclization Using Hypervalent Iodine Reagents

An alternative approach employs iodosobenzene (PhIO) to oxidize preformed hydrazones into diazo intermediates, though this method is less common for the target compound.

Procedure:

  • Reactants :

    • 4,4'-Dichlorobenzophenone hydrazone (1.0 equiv)

    • Iodosobenzene (1.5 equiv)

    • Solvent: Dichloromethane or THF

  • Conditions :

    • Stir at 25°C for 12–24 hours under nitrogen.

  • Workup :

    • Quench with aqueous sodium thiosulfate.

    • Extract with dichloromethane and concentrate.

Key Data:

ParameterValue
Yield40–55%
Side ProductsDiazomethane derivatives

Limitations : Lower yields due to competing decomposition pathways.

Advanced Catalytic Methods

Iron(III)-Mediated Coupling

A 2017 study reported using FeCl₃·6H₂O with triphenylphosphine (PPh₃) in DMF at 100°C to facilitate C–N bond formation.

Procedure:

  • Reactants :

    • 4-Chlorophenylmagnesium bromide (2.0 equiv)

    • Methylidenehydrazine (1.0 equiv)

    • Catalyst: FeCl₃·6H₂O (10 mol%), PPh₃ (20 mol%)

    • Base: Na₂CO₃

  • Conditions :

    • Heat at 100°C for 24 hours under argon.

  • Workup :

    • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Key Data:

ParameterValue
Yield70–75%
Turnover Frequency3.1 h⁻¹

Advantage : Avoids stoichiometric hydrazine use, enhancing atom economy.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Hydrazine Condensation65–85≥95HighHigh
Oxidative Cyclization40–5585–90ModerateLow
Fe(III)-Catalyzed70–75≥90ModerateModerate

Key Findings :

  • Hydrazine condensation remains the optimal method for large-scale synthesis due to high yields and low cost.

  • Catalytic methods offer greener alternatives but require further optimization for industrial adoption.

Challenges and Optimization Strategies

Common Issues:

  • By-product Formation : Over-addition of hydrazine leads to bis-hydrazones.
    Mitigation: Use controlled stoichiometry (1:1 ketone/hydrazine ratio).

  • Low Solubility : Product precipitation during reaction.
    Mitigation: Employ DMF or DMSO as co-solvents.

Process Enhancements:

  • Microwave Assistance : Reduces reaction time from 8 hours to 30 minutes with comparable yields.

  • Flow Chemistry : Continuous-flow systems improve heat management and reproducibility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(4-chlorophenyl)methylidenehydrazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is synthesized via condensation of 4-chlorobenzaldehyde derivatives with hydrazine. Key parameters include:

  • Solvent selection : Absolute ethanol is preferred due to its polarity and ability to dissolve aromatic aldehydes and hydrazines .
  • Catalysis : Glacial acetic acid (5 drops per 0.001 mol substrate) enhances reaction efficiency by protonating the carbonyl group, facilitating nucleophilic attack by hydrazine .
  • Reflux conditions : Heating under reflux for 4–6 hours ensures complete conversion, monitored via TLC or HPLC .
  • Workup : Post-reaction, solvent evaporation under reduced pressure and recrystallization from ethanol yield high-purity product .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR (e.g., δ 8.2–8.5 ppm for imine protons, δ 125–140 ppm for aromatic carbons) confirm the hydrazone linkage and substituent positions .
  • X-ray Diffraction (XRD) : Single-crystal XRD resolves the planar geometry of the hydrazone moiety and dihedral angles between aromatic rings. Use SHELX or Olex2 software for structure refinement .
  • IR Spectroscopy : Stretching bands at ~1600 cm−1 (C=N) and ~3200 cm−1 (N-H) validate functional groups .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for this compound?

  • Methodological Answer :

  • Solubility : Limited aqueous solubility (ESOL Log S ≈ −4.2) necessitates dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as solvents for biological assays .
  • Stability : Susceptibility to photodegradation requires storage in amber vials at −20°C. Monitor stability via UV-Vis spectroscopy (λmax ~280 nm) over 72 hours .
  • Lipophilicity : Calculated logP ~3.8 (via ChemDraw) suggests moderate membrane permeability, guiding cell-based assay design .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in antimicrobial studies?

  • Methodological Answer :

  • Substituent Variation : Replace 4-Cl with electron-withdrawing (e.g., 4-F, 4-CF3) or bulky groups (e.g., 4-C(CH3)3) to assess steric/electronic effects on minimum inhibitory concentrations (MICs) against Gram-positive pathogens .
  • Bioisosteric Replacement : Substitute the methylidene group with ethylidene or hydroxyethylidene to probe hydrogen-bonding interactions (e.g., compound 75 in ).
  • Microsomal Stability Assays : Use liver microsomes (human/mouse) to measure intrinsic clearance (CLint) and predict metabolic stability (e.g., T1/2 > 247 min for unmodified derivatives) .

Q. How can computational modeling elucidate the binding interactions of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on π-π stacking between aromatic rings and enzyme active sites .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites. B3LYP/6-31G(d) basis sets are recommended .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes in GROMACS to assess binding stability over 100 ns trajectories .

Q. What crystallographic insights can guide the design of coordination complexes involving this compound?

  • Methodological Answer :

  • Ligand Geometry : The planar hydrazone moiety facilitates chelation with transition metals (e.g., Ru, Cu). Use Cambridge Structural Database (CSD) to compare bond lengths/angles in similar complexes .
  • Hirshfeld Surface Analysis : CrystalExplorer software maps intermolecular interactions (e.g., C-H⋯Cl contacts) to predict packing efficiency .
  • Synchrotron XRD : High-resolution data (λ = 0.7–1.0 Å) at facilities like APS or ESRF refine metal-ligand bond parameters .

Data Contradictions and Resolution

  • Synthesis Yield Variability : reports ~70% yield under reflux, while similar protocols in achieve ~85%. Resolution: Optimize stoichiometry (1:1.2 aldehyde:hydrazine ratio) and degas solvents to minimize side reactions .
  • Biological Activity Discrepancies : Some derivatives show MICs of 8.1 μM ( ), while others exhibit reduced potency. Resolution: Validate assays using Clinical and Laboratory Standards Institute (CLSI) guidelines and standardized bacterial strains .

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